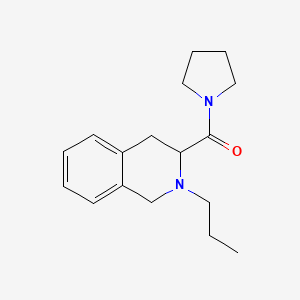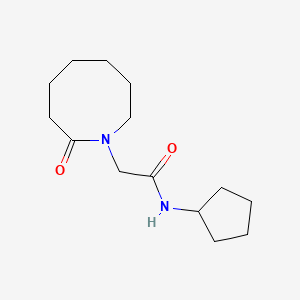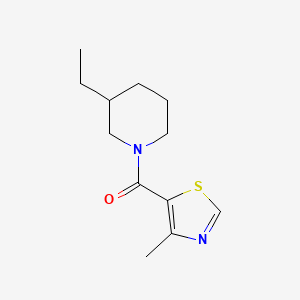
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide, also known as EMDP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. EMDP belongs to the class of pyrrole carboxamides, which are known to have various biological activities. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Mechanism of Action
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide selectively inhibits the TRPV1 channel by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and protons, and are involved in pain transmission and thermoregulation. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission.
Biochemical and Physiological Effects:
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to have various biochemical and physiological effects. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has several advantages for lab experiments, including its selectivity for the TRPV1 channel, its low toxicity profile, and its potential use as a tool for studying the function of ion channels. However, N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has some limitations, including its low solubility in water and its relatively low yield using current synthesis methods.
Future Directions
There are several future directions for the study of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide. One direction is to improve the synthesis method to increase the yield and solubility of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide. Another direction is to study the effects of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide on other ion channels and its potential use as a tool for studying ion channel function. Additionally, further research is needed to determine the potential use of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide as a treatment for neurological disorders.
Synthesis Methods
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been synthesized using different methods, including the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a coupling reagent. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a base, followed by the addition of a coupling reagent. The yield of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide using these methods ranges from 40% to 70%.
Scientific Research Applications
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been studied for its potential use in scientific research, including as a tool for studying the function of ion channels and as a potential treatment for neurological disorders. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to selectively inhibit the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain transmission and thermoregulation. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
properties
IUPAC Name |
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-6-13-12(15)11-7-9(4)14(8(2)3)10(11)5/h7-8H,6H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCAUCKSWWLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(C(=C1)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)




![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)